molecular formula C10H9N5S B2739914 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 924967-88-4

2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2739914
CAS No.: 924967-88-4
M. Wt: 231.28
InChI Key: RHXRYQGBOVPKAL-UHFFFAOYSA-N
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Description

2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a fused heterocyclic compound featuring a triazolo[3,4-b]thiadiazole core linked to a substituted aniline moiety. The triazolothiadiazole system combines a 1,2,4-triazole and 1,3,4-thiadiazole ring, conferring unique electronic and steric properties. The methyl group at position 2 and the aniline substituent at position 5 of the aromatic ring modulate its physicochemical and biological behavior.

Fused triazolothiadiazoles are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and vasodilatory effects, attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

2-methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXRYQGBOVPKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole and thiadiazole exhibit significant antimicrobial properties. Specifically, compounds containing the triazolo-thiadiazole framework have shown efficacy against various bacterial strains. For instance:

  • Study Findings : A compound similar to 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline displayed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like Oxytetracycline .

Anticancer Properties

The triazolo-thiadiazole derivatives have been investigated for their potential anticancer effects.

  • Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation. For example, a related structure was found to exhibit cytotoxic activity against HT29 colorectal cancer cells by inhibiting phospholipid-dependent kinase 1 .

Anti-inflammatory and Analgesic Effects

Compounds with a similar structure have been reported to possess anti-inflammatory and analgesic properties.

  • Research Insights : The structural modification of triazole derivatives has led to the discovery of compounds that can effectively reduce inflammation and pain in preclinical models .

Herbicidal Activity

The unique chemical structure of this compound suggests potential applications in agriculture as herbicides.

  • Case Studies : Research indicates that certain triazole derivatives can inhibit plant growth by targeting specific biochemical pathways involved in plant metabolism .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. This flexibility enables the development of numerous derivatives with tailored biological activities.

Synthesis Method Key Reagents Yield (%)
Cyclization ReactionEthyl chloroacetate + hydrazine75
Substitution ReactionAromatic amines + thioketones80

Mechanism of Action

The mechanism of action of 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the triazolothiadiazole core or the aromatic ring. These modifications influence solubility, reactivity, and bioactivity:

Table 1: Substituent Effects on Triazolothiadiazole Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Bioactivities Reference
Target Compound 2-Methyl-5-aniline C₉H₈N₅S Moderate lipophilicity; untested bioactivity -
2-Methoxy-5-(3-methyl...) () 2-Methoxy-5-aniline C₁₀H₁₀N₅O₂S Increased solubility due to methoxy group
5-Amino-2-(...)phenol () 5-Amino-2-hydroxyl C₉H₇N₅OS Polar; potential for hydrogen bonding
3-Pyridyl derivatives () 3-Pyridyl (core substitution) Varies Vasodilatory activity (EC₅₀: 10–50 μM)
3-(α-Naphthyl) derivatives () α-Naphthyl (position 3) Varies Antimicrobial (MIC: 8–32 μg/mL)

Bioactivity Trends

  • Vasodilatory Activity : Pyridyl-substituted triazolothiadiazoles () show potent vasodilation, likely due to electron-deficient aromatic systems enhancing target binding .
  • Antimicrobial Effects : Bulky substituents like α-naphthyl () improve activity against Gram-positive bacteria (MIC: 8–32 μg/mL) by enhancing hydrophobic interactions .
  • Lipophilicity vs. Solubility : Methyl and naphthyl groups increase lipophilicity, favoring membrane penetration but reducing aqueous solubility. Methoxy and hydroxyl groups balance this via polar interactions .

Electronic and Steric Considerations

  • Electron-Withdrawing Groups (Pyridyl) : Increase electrophilicity, improving interactions with biological nucleophiles (e.g., enzymes) .

Biological Activity

2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a complex heterocyclic compound that integrates triazole and thiadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula for this compound is C11H11N5S. The presence of both triazole and thiadiazole rings contributes to its unique reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Properties

Several studies have indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial activities. For example:

  • Minimum Inhibitory Concentration (MIC) values for related thiadiazole compounds have shown effectiveness against various bacterial strains. In particular, derivatives with the 1,3,4-thiadiazole moiety have demonstrated enhanced activity compared to standard antibiotics .

Anticancer Activity

Recent research highlights the anticancer potential of this compound:

  • In vitro studies have revealed that this compound exhibits cytotoxic effects on several cancer cell lines. For instance:
    • IC50 values against human colon cancer cell line HCT116 were reported around 3.29 μg/mL.
    • Other studies showed promising results against lung cancer (A549) and breast cancer (MCF-7) cells with IC50 values of 0.28 μg/mL and 0.52 μg/mL respectively .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes crucial for cancer cell proliferation.
  • Binding Affinity : Molecular docking studies suggest that this compound may bind effectively to targets involved in critical signaling pathways related to tumor growth and survival.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-benzothiazolyl acetateBenzothiazole with ethyl esterAntimicrobial
Methyl 2-{6-chloro-3-oxo-2H,[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetateTriazole fused with pyridazineAnticancer
5-(benzothiazol-2-yl)-thieno[2,3-d]pyrimidineBenzothiazole with thienopyrimidineAntiviral

Case Studies

Several case studies have documented the efficacy of related thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The study concluded that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to standard treatments like streptomycin .
  • Anticancer Screening : A comprehensive screening of various thiadiazole derivatives showed notable cytotoxicity against multiple cancer cell lines. The study identified key structural features that correlate with increased potency against specific tumors .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. Key steps include:

  • Condensation reactions : Using phosphorus oxychloride (POCl₃) to activate carbonyl groups for cyclization with triazole-thiol precursors .
  • Cyclocondensation : Combining 4-amino-1,2,4-triazole-3-thiols with substituted carboxylic acids under reflux conditions (e.g., 16 hours in POCl₃) .
  • Purification : Recrystallization from ethanol-dimethylformamide mixtures to improve yield (49% reported in similar syntheses) .

Q. Optimization strategies :

  • Temperature control (e.g., 80–100°C) to balance reaction rate and side-product formation.
  • Use of anhydrous solvents (e.g., ethanol, toluene) to prevent hydrolysis of intermediates .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H NMR and IR spectroscopy : To confirm functional groups (e.g., NH₂, C=S) and aromatic substitution patterns .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .

Q. Example data :

Technique Key Peaks/Observations
1H NMRδ 2.4 (s, 3H, CH₃), δ 6.8–7.5 (m, aromatic H)
IR3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for triazolo-thiadiazole derivatives?

Discrepancies often arise from:

  • Substituent effects : Minor structural changes (e.g., electron-withdrawing vs. donating groups) drastically alter bioactivity. For example, 3-adamantyl substituents enhance COX-2 selectivity over phenyl analogs .
  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to ensure reproducibility .

Q. Mitigation strategies :

  • Comparative SAR studies : Systematically vary substituents at the 3- and 6-positions and correlate with activity (e.g., 3,4-dimethoxyphenyl groups improve antifungal potency) .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values to normalize potency across studies .

Q. What computational methods are used to predict the bioactivity of this compound?

  • Molecular docking : Targets enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess antifungal potential by analyzing binding affinity (e.g., ΔG < −8 kcal/mol suggests strong inhibition) .
  • QSAR modeling : Utilizes descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .

Case study : Docking simulations for triazolo-thiadiazoles with COX-2 (PDB: 5KIR) revealed hydrophobic interactions with Val523 and Ser530, explaining selectivity over COX-1 .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) and improves yield by 15–20% .
  • Flow chemistry : Enables precise control of temperature and reagent mixing, minimizing side reactions .

Q. Data-driven example :

Method Yield (Traditional) Yield (Optimized)
Reflux in POCl₃49%65% (with ZnCl₂)
Microwave-assisted70%

Q. What are the key considerations for designing stability studies under physiological conditions?

  • pH-dependent degradation : Test solubility and stability in buffers (pH 1.2–7.4) simulating gastrointestinal and plasma environments .
  • Light/temperature sensitivity : Store samples in amber vials at −20°C to prevent photodegradation and thermal decomposition .

Q. Stability metrics :

Condition Degradation (%) Half-life (t₁/₂)
pH 7.4, 37°C, 24h<5%>48h
UV light exposure15%12h

Q. How do crystallographic data inform structural modifications for enhanced activity?

  • Planarity analysis : The triazolo-thiadiazole core is planar (deviation <0.013 Å), facilitating π-π stacking with aromatic residues in target proteins .
  • Intermolecular interactions : Weak C–H⋯π and hydrogen bonds (e.g., N–H⋯S) guide co-crystallization strategies for improved solubility .

Q. Structural insights :

  • Dihedral angles between the core and substituents (e.g., 74.34° for a benzene ring) influence binding pocket compatibility .

Q. What in vitro assays are most relevant for evaluating antimicrobial activity?

  • Broth microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× MIC .

Q. Activity data :

Compound MIC (μg/mL) S. aureus E. coli
Parent triazolo-thiadiazole832
3,4-Dimethoxyphenyl analog216

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